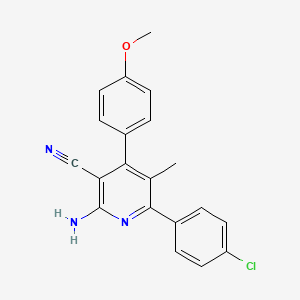

2-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-methylnicotinonitrile

Description

2-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-methylnicotinonitrile (CAS: 338794-64-2) is a nicotinonitrile derivative featuring a pyridine core substituted with amino, methyl, and aryl groups at positions 2, 5, 4, and 6, respectively. This compound belongs to a broader class of nicotinonitriles studied for applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

2-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O/c1-12-18(13-5-9-16(25-2)10-6-13)17(11-22)20(23)24-19(12)14-3-7-15(21)8-4-14/h3-10H,1-2H3,(H2,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESZOXQUCDTGAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1C2=CC=C(C=C2)Cl)N)C#N)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-methylnicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction involving appropriate precursors such as 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, and methylamine.

Amination: Introduction of the amino group at the 2-position of the nicotinonitrile core can be done using reagents like ammonia or primary amines under suitable conditions.

Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through substitution reactions, often using halogenated precursors and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-methylnicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chlorophenyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated precursors with catalysts like palladium on carbon.

Major Products

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Introduction of various functional groups depending on the substituents used.

Scientific Research Applications

2-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-methylnicotinonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-methylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

- 4-Position Variations: Target Compound: 4-Methoxyphenyl (electron-donating via -OCH₃). Analog 1 (CAS 338794-05-1): 4-Chlorophenyl (electron-withdrawing via -Cl). Analog 2 (CAS 575471-15-7): Furan-2-yl (aromatic, electron-deficient heterocycle). In contrast, the chloro substituent in Analog 1 may reduce electron density, affecting binding affinity in medicinal applications .

6-Position Variations :

- Target Compound : 4-Chlorophenyl.

- Analog 3 (from ) : 2-Mercaptoimidazolyl (heterocyclic, sulfur-containing).

The 4-chlorophenyl group in the target compound contributes steric bulk and lipophilicity, whereas the mercaptoimidazolyl group in Analog 3 introduces hydrogen-bonding capability, which may enhance receptor binding in anti-cancer studies .

Physical and Crystallographic Properties

- Crystal Packing: notes that β-lactam analogs with chloro and methoxy substituents form 3D networks via C–H···O hydrogen bonds. The target compound’s methoxy group may similarly facilitate intermolecular interactions, influencing solubility and melting point .

- LogP Predictions : While experimental data are lacking, substituent analysis suggests the target compound has higher lipophilicity (LogP) than furan-containing analogs (e.g., CAS 575471-15-7) due to its aromatic chloro and methoxy groups .

Data Table: Structural and Functional Comparison

Biological Activity

2-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-methylnicotinonitrile is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and antiviral therapies. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the reaction of appropriate aldehydes, malononitrile, and amines under controlled conditions. The characterization of the compound is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, which confirm its structural integrity and purity.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance:

- Breast Cancer Cell Lines : The compound has shown exceptional cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutic agents like Doxorubicin. This suggests a promising potential for use as an anticancer agent.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and the disruption of mitochondrial membrane potential. This was demonstrated in studies where treated cells exhibited increased levels of apoptotic markers.

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral properties:

- Human Adenovirus Inhibition : Preliminary studies indicate that this compound may inhibit human adenovirus (HAdV) replication. Compounds structurally related to it have shown selectivity indexes greater than 100, indicating a strong antiviral effect with minimal cytotoxicity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Chloro Group | Enhances cytotoxicity in cancer cells |

| Methoxy Group | Modulates fluorescence properties |

| Methyl Group | Contributes to overall stability and activity |

These modifications suggest that careful tuning of substituents can optimize both cytotoxic and antiviral activities.

Case Studies

- Cytotoxicity in Breast Cancer : A study demonstrated that this compound exhibited an IC50 value of approximately 0.5 µM against MDA-MB-231 breast cancer cells, significantly more potent than conventional treatments.

- Antiviral Efficacy : In vitro assays showed that derivatives of this compound inhibited HAdV with an IC50 value of 0.27 µM while maintaining low cytotoxicity (CC50 = 156.8 µM), supporting further development for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.